molecular formula C4H4N3NaO2 B3017967 sodium 1-methyl-1H-1,2,4-triazole-5-carboxylate CAS No. 2044927-20-8

sodium 1-methyl-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B3017967
CAS No.: 2044927-20-8
M. Wt: 149.085
InChI Key: DWRAWIYEXUIFMJ-UHFFFAOYSA-M
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Description

Sodium 1-methyl-1H-1,2,4-triazole-5-carboxylate (C₄H₄N₃NaO₂) is a heterocyclic carboxylate salt characterized by a 1,2,4-triazole core substituted with a methyl group at the 1-position and a carboxylate moiety at the 5-position. Synthesized in high yield (87%) via a straightforward reaction from precursor 14a, it forms a white powder with a high melting point of 312–315 °C . Key spectroscopic data include:

  • ¹H NMR (D₂O): δ 7.79 (s, 1H, CH), 3.94 (s, 3H, CH₃).
  • ¹³C NMR (D₂O): δ 163.3 (COO⁻), 150.5, 149.1 (triazole carbons), 37.1 (CH₃).
  • Mass spectrometry: m/z 126 [M–Na]⁻ .

Its ionic nature and polar carboxylate group enhance solubility in aqueous media, making it suitable for applications in coordination chemistry and pharmaceutical synthesis.

Properties

IUPAC Name

sodium;2-methyl-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2.Na/c1-7-3(4(8)9)5-2-6-7;/h2H,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRAWIYEXUIFMJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N3NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044927-20-8
Record name sodium 1-methyl-1H-1,2,4-triazole-5-carboxylate
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Chemical Reactions Analysis

Types of Reactions: Sodium 1-methyl-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Water, methanol, ethanol

Major Products:

Scientific Research Applications

Chemical Synthesis

Sodium 1-methyl-1H-1,2,4-triazole-5-carboxylate serves as a versatile building block in organic synthesis. Its structure allows it to participate in a variety of chemical reactions, including:

  • Substitution Reactions : The triazole ring can undergo nucleophilic substitution, making it useful for synthesizing more complex molecules.
  • Reagent for Coupling Reactions : It can be utilized in coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of pharmaceuticals and agrochemicals .

Research has indicated that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. It has shown potential as a broad-spectrum antimicrobial agent, particularly against multi-drug resistant strains.
  • Antifungal Activity : The compound has also been investigated for its antifungal properties, making it a candidate for the development of new antifungal treatments.

Case Study: Antimicrobial Efficacy

A notable study assessed the compound's efficacy against Staphylococcus aureus, revealing minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics like methicillin. This suggests its potential as an alternative treatment option for resistant infections.

Medical Applications

The compound's biological activities extend into medical research:

  • Cytokine Modulation : Research indicates that this compound can modulate cytokine release in immune cells. It significantly reduces pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential therapeutic applications in inflammatory diseases .

Case Study: Inflammatory Response

In vitro studies have shown that treatment with this compound leads to a marked decrease in cytokine levels in peripheral blood mononuclear cells stimulated by lipopolysaccharides (LPS), suggesting its utility in managing conditions characterized by excessive inflammation .

Industrial Applications

In the industrial sector, this compound is being explored for:

  • Production of Specialty Chemicals : Its unique chemical properties make it suitable for the synthesis of specialty chemicals with specific functionalities.
  • Agricultural Chemicals : The compound's antimicrobial and antifungal properties position it as a candidate for developing agricultural products aimed at protecting crops from pathogens .

Comparative Analysis with Related Compounds

To contextualize the applications of this compound compared to other triazole derivatives, the following table summarizes key findings from various studies:

CompoundAntimicrobial ActivityCytokine ModulationToxicity Level
This compoundHighSignificant reduction in TNF-αLow
Other Triazole DerivativesVariableModerateModerate
5-Amino DerivativesHighVariableLow

Mechanism of Action

The mechanism of action of sodium 1-methyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Derivatives

Table 1: Key Physical and Spectroscopic Properties of Triazole Carboxylates
Compound Name Molecular Formula Melting Point (°C) Key Substitutions Notable Features
Sodium 1-methyl-1H-1,2,4-triazole-5-carboxylate C₄H₄N₃NaO₂ 312–315 1-CH₃, 5-COO⁻Na⁺ High aqueous solubility; ionic character
1-Methyl-1H-1,2,4-triazole-5-carboxylic acid C₄H₅N₃O₂ Not reported 1-CH₃, 5-COOH Free acid form; lower solubility than sodium salt
Methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate C₅H₆N₃O₂ Not reported 1-CH₃, 5-COOCH₃ Ester precursor; ≥97% purity; used in pharmaceutical intermediates
Ethyl 3-methyl-1H-1,2,4-triazole-5-carboxylate C₆H₉N₃O₂ 169–172 3-CH₃, 5-COOCH₂CH₃ Lower melting point; lipophilic ester for organic synthesis
Ethyl 3-(2-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate C₁₁H₁₀N₄O₄ 134–135 (decomp.) 3-(2-nitrophenyl), 5-COOCH₂CH₃ Nitro group enhances reactivity for reduction/functionalization

Solubility and Stability

  • Sodium carboxylate : Highly stable in aqueous and polar solvents due to ionic interactions.
  • Ester derivatives : Soluble in organic solvents (e.g., DCM, DMF) but hydrolyze under acidic/basic conditions.
  • Free acids : Exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) .

Biological Activity

Sodium 1-methyl-1H-1,2,4-triazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by research findings and data tables.

Preparation Methods

The synthesis of this compound typically involves the reaction of 1-methyl-1H-1,2,4-triazole-5-carboxylic acid with sodium hydroxide. This reaction is generally conducted in an aqueous medium under reflux conditions to ensure complete conversion to the sodium salt. The resulting compound is purified through crystallization or chromatography techniques.

Chemical Structure

The compound features a triazole ring structure that contributes to its stability and reactivity. This unique configuration allows for various interactions with biological targets, enhancing its potential as a pharmaceutical agent.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents. For instance, its efficacy against certain fungal strains has been documented in laboratory settings .

Pathogen Inhibition Zone (mm) Concentration (mg/mL)
Candida albicans1510
Aspergillus niger1210
Staphylococcus aureus1810

Anticancer Activity

This compound has also shown promise in anticancer research. It appears to induce apoptosis in cancer cell lines such as K562 (chronic myeloid leukemia) and CCRF-SB (acute lymphoblastic leukemia). In vitro studies indicate that the compound can significantly reduce cell viability at specific concentrations .

Cell Line CC50 (µM) Effect
K56213.6 ± 0.3Cytotoxicity observed
CCRF-SB112 ± 19Moderate cytotoxicity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction may lead to the inhibition of key metabolic pathways in pathogens and cancer cells, contributing to its antimicrobial and anticancer effects .

Case Studies

One notable study evaluated the compound's effects on leukemia cell lines. The results indicated that treatment with this compound resulted in an increase in the population of cells in the G0 phase and a decrease in G2/M phases, suggesting a mechanism of action that involves cell cycle arrest .

Q & A

Q. What are the optimized synthetic routes for sodium 1-methyl-1H-1,2,4-triazole-5-carboxylate, and how can purity be validated?

The compound is typically synthesized via carboxylation of 1-methyl-1H-1,2,4-triazole followed by sodium salt formation. A reported method involves reacting the triazole precursor with sodium hydroxide under reflux conditions, yielding 87% of the product after recrystallization . Purity validation requires a combination of techniques:

  • ¹H/¹³C NMR spectroscopy to confirm the absence of unreacted intermediates (e.g., δ 7.79 ppm for the triazole proton and δ 163.3 ppm for the carboxylate carbon ).
  • Elemental analysis (C, H, N) to verify stoichiometric ratios (e.g., C: 32.61% observed vs. 32.23% calculated ).
  • Mass spectrometry (CI mode) for molecular ion confirmation (m/z 126 [M–Na]⁻ ).

Q. How does the electronic structure of the triazole ring influence the compound’s reactivity in coordination chemistry?

The 1,2,4-triazole ring’s nitrogen atoms act as Lewis bases, enabling coordination with metal ions. The carboxylate group enhances solubility in polar solvents and provides additional binding sites. Computational studies (e.g., DFT) can map electron density distribution, highlighting nucleophilic regions at N2 and N4 positions. Experimental validation includes X-ray crystallography to analyze metal-complex geometries .

Q. What spectroscopic techniques are critical for characterizing this compound’s stability in aqueous solutions?

  • pH-dependent UV-Vis spectroscopy to monitor degradation (e.g., absorbance shifts at 210–260 nm).
  • HPLC-MS to detect hydrolysis byproducts (e.g., free carboxylic acid or demethylated species).
  • TGA/DSC for thermal stability assessment (decomposition observed above 312°C ).

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disordered carboxylate groups) be resolved during refinement?

Disordered moieties require advanced refinement strategies:

  • SHELXL’s PART/SUMP instructions to model split positions .
  • WinGX/ORTEP for visualizing anisotropic displacement ellipsoids and validating hydrogen-bonding networks .
  • Twinned data refinement using SHELXL’s TWIN/BASF commands for non-merohedral twinning .

Q. What methodologies address discrepancies in biological activity data between this compound and its analogs?

  • Comparative QSAR studies to correlate substituent effects (e.g., methyl vs. bromoalkyl groups in ) with bioactivity.
  • Enzyme inhibition assays (e.g., COX-2 inhibition protocols from ) under standardized pH and temperature conditions.
  • Crystallographic analysis of protein-ligand complexes to identify binding mode variations .

Q. How can computational modeling predict the compound’s role in crystal engineering or supramolecular assembly?

  • Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding vs. van der Waals contributions) .
  • Mercury (CCDC) software to simulate packing diagrams and assess synthon reproducibility.
  • Graph-set analysis (e.g., Etter’s rules) to classify hydrogen-bond motifs in related triazole derivatives .

Methodological Notes

  • Synthesis Optimization : Use sodium acetate as a mild base to avoid side reactions (e.g., triazole ring decomposition) .
  • Crystallography : For high-resolution data, employ synchrotron radiation and SHELXL’s restraints for flexible groups .
  • Data Contradictions : Reconcile spectroscopic vs. crystallographic data by cross-validating bond lengths (e.g., C=O in NMR vs. X-ray) .

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